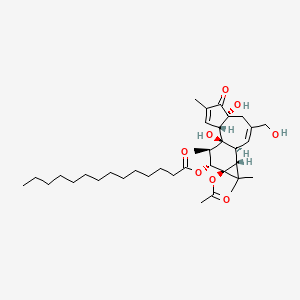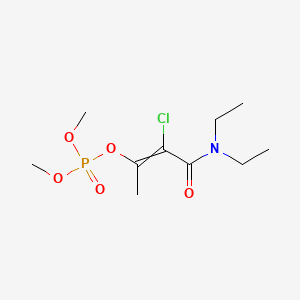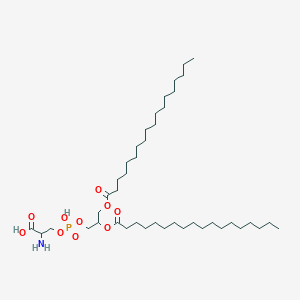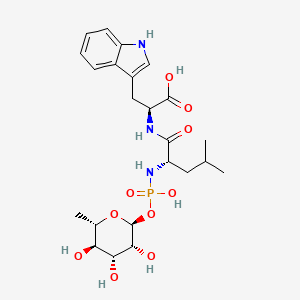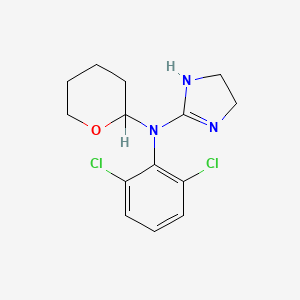
Piclonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piclonidine is a bioactive chemical compound with the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol . It is known for its various applications in scientific research and industry. This compound is structurally related to clonidine, an alpha-2 adrenergic agonist, and shares some pharmacological properties with it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piclonidine involves several steps, starting from the appropriate aromatic precursors. The general synthetic route includes:
Nitration: of the aromatic ring to introduce nitro groups.
Reduction: of the nitro groups to amines.
Chlorination: to introduce chlorine atoms at specific positions on the aromatic ring.
Cyclization: to form the imidazoline ring structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions include:
Temperature: Typically maintained between 50-100°C.
Pressure: Atmospheric or slightly elevated pressures.
Catalysts: Metal catalysts such as palladium or platinum may be used in the reduction steps.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions: Piclonidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted imidazolines.
Wissenschaftliche Forschungsanwendungen
Piclonidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
Piclonidine exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This interaction leads to:
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic adenosine monophosphate (cAMP).
Activation of Potassium Channels: Causes hyperpolarization of neurons, leading to reduced neuronal excitability.
Reduction of Norepinephrine Release: Lowers sympathetic nervous system activity, resulting in decreased blood pressure and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Piclonidine is similar to other alpha-2 adrenergic agonists such as:
Clonidine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Dexmedetomidine: Another alpha-2 adrenergic agonist with more selective receptor binding and different clinical applications.
Guanfacine: Used primarily for the treatment of attention deficit hyperactivity disorder (ADHD) and has a different side effect profile.
Uniqueness: this compound’s unique combination of chemical structure and pharmacological properties makes it a valuable compound for research and therapeutic applications. Its ability to modulate alpha-2 adrenergic receptors with specific effects on blood pressure and pain management distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
72467-44-8 |
|---|---|
Molekularformel |
C14H17Cl2N3O |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18) |
InChI-Schlüssel |
NYQGJEQCYOJBPV-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |
Kanonische SMILES |
C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |
Aussehen |
Solid powder |
Key on ui other cas no. |
72467-44-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline LR 99853 LR-99853 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


